molecular formula C16H13ClN2O4S B567550 1-Benzenesulfonyl-5-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid methyl ester CAS No. 1312755-55-7

1-Benzenesulfonyl-5-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid methyl ester

Cat. No.: B567550
CAS No.: 1312755-55-7
M. Wt: 364.8
InChI Key: AMZPPJXOJWOAIR-UHFFFAOYSA-N
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Description

1-Benzenesulfonyl-5-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid methyl ester, also known as this compound, is a useful research compound. Its molecular formula is C16H13ClN2O4S and its molecular weight is 364.8. The purity is usually 95%.
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Properties

CAS No.

1312755-55-7

Molecular Formula

C16H13ClN2O4S

Molecular Weight

364.8

IUPAC Name

methyl 1-(benzenesulfonyl)-5-chloro-2-methylpyrrolo[2,3-b]pyridine-3-carboxylate

InChI

InChI=1S/C16H13ClN2O4S/c1-10-14(16(20)23-2)13-8-11(17)9-18-15(13)19(10)24(21,22)12-6-4-3-5-7-12/h3-9H,1-2H3

InChI Key

AMZPPJXOJWOAIR-UHFFFAOYSA-N

SMILES

CC1=C(C2=CC(=CN=C2N1S(=O)(=O)C3=CC=CC=C3)Cl)C(=O)OC

Synonyms

1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 5-chloro-2-Methyl-1-(phenylsulfonyl)-, Methyl ester

Origin of Product

United States

Synthesis routes and methods

Procedure details

A cooled (0-5° C.) suspension of 5-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid methyl ester (57 g, 0.25 mol), powdered sodium hydroxide (30.45 g, 0.76 mol) and benzyltriethylammonium chloride (1.16 g, 5.1 mmol) in dichloromethane (800 mL) was treated over ca. 5 minutes with benzenesulfonyl chloride (56.1 g, 40.5 mL, 0.32 mol). The reaction mixture was allowed to stir at 0-5° C. for 15 minutes then allowed to warm to ambient temperature and stirred for 24 hours. The solid was removed by filtration through celite and the cake washed with dichloromethane. The filtrate was evaporated and the resultant residue triturated with diethyl ether to afford the title compound as a brown solid (17.5 g, 30%). LCMS (Method B): RT=4.67 min, M+Na+=381. 1H NMR (400 MHz, CDCl3): 8.34 (d, J=2.4 Hz, 1H), 8.25 (d, J=2.4 Hz, 1H), 8.18-8.18 (m, 2H), 7.61-7.61 (m, 1H), 7.51-7.50 (m, 2H), 3.94 (s, 3H), 3.15 (s, 3H).
Quantity
30.45 g
Type
reactant
Reaction Step One
Quantity
1.16 g
Type
catalyst
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
40.5 mL
Type
reactant
Reaction Step Two
Yield
30%

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